molecular formula C23H21FN2O2 B2472635 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole CAS No. 876882-60-9

2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2472635
CAS No.: 876882-60-9
M. Wt: 376.431
InChI Key: QIMMSYPGSLWTKC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-27-21-12-11-16(13-22(21)28-2)14-23-25-19-9-5-6-10-20(19)26(23)15-17-7-3-4-8-18(17)24/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMSYPGSLWTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzodiazole derivatives often involves various chemical reactions such as condensation and cyclization. The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl chloride with 2-fluorobenzylamine. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.

The biological activity of 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole has been investigated in various studies:

  • Antitumor Activity : Research indicates that benzodiazole derivatives exhibit significant antitumor properties. The compound has shown inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study demonstrated that similar benzodiazole derivatives effectively inhibited cell proliferation in breast and lung cancer models .
  • Antidepressant Effects : Given the structural similarities with other known antidepressants, preliminary studies have suggested that this compound may exhibit antidepressant-like effects. The mechanism is hypothesized to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Antimicrobial Properties : Several derivatives of benzodiazole have been reported to possess antimicrobial activity. The compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or function .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of a similar benzodiazole derivative on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of benzodiazole derivatives in models of neurodegenerative diseases. Compounds demonstrated significant inhibition of monoamine oxidase enzymes, which are implicated in neurodegeneration. This suggests a potential application in treating conditions like Alzheimer's disease .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with other related compounds is essential.

Compound NameBiological ActivityMechanism
Compound AAnticancerInduces apoptosis via caspase activation
Compound BAntidepressantModulates serotonin and norepinephrine levels
Compound CAntimicrobialInhibits bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzimidazoles and Benzodiazoles

2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole
  • CAS : 380639-07-4.
  • Molecular Formula : C₁₄H₉F₃N₂.
  • Molecular Weight : 262.23 g/mol .
  • Key Differences :
    • Replaces the methoxy and fluorine substituents with a trifluoromethyl group at the 2-position.
    • The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility compared to the target compound’s methoxy groups.
    • Lower molecular weight (262.23 vs. 268.31) due to fewer oxygen atoms .
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole
  • Structure : Imidazole core with 4-fluorophenyl and 3-methoxyphenyl groups.
  • Key Differences: Replaces benzodiazole with an imidazole ring, altering planarity and electronic properties.

Alkylated and Aryl-Substituted Derivatives

2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole
  • Molecular Weight : 453.54 g/mol.
  • LogP : 0.93 .
  • Key Differences :
    • Incorporates a nitro group (strong electron-withdrawing) and hydrazine linker.
    • Higher molecular weight and logP suggest increased lipophilicity but reduced metabolic stability compared to the target compound .
2-(3-Fluoro-phenyl)-1-[1-(2-methoxy-phenyl)-1H-[1,2,3]-triazol-4-yl methyl]-1H-benzimidazole
  • Synthesis : Alkylation of benzimidazole with triazole-substituted bromides .
  • Methoxy group at the 2-position on the phenyl ring (vs. 3,4-dimethoxy in the target compound) reduces steric hindrance .

Pharmacological and Structural Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide
  • Molecular Weight : 586.74 g/mol.
  • LogP : 0.86 .
  • Key Differences :
    • Sulfonamide and piperidine substituents increase complexity and molecular weight.
    • Reduced solubility (logP 0.86 vs. target compound’s slight solubility in polar solvents) due to hydrophobic groups .
Verapamil (4)
  • Structure : Contains two 3,4-dimethoxyphenyl groups but lacks a benzodiazole core.

Research Implications

The target compound’s combination of 3,4-dimethoxy and 2-fluorophenyl groups offers a unique balance of electronic and steric properties. Compared to analogs:

  • Trifluoromethyl derivatives (e.g., ) prioritize metabolic stability but sacrifice solubility.
  • Nitro-substituted compounds (e.g., ) exhibit higher lipophilicity but may face toxicity concerns.
  • Triazole-containing analogs (e.g., ) enhance hydrogen-bonding capacity but complicate synthesis.

Biological Activity

The compound 2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 343.4 g/mol

The compound features a benzodiazole core substituted with dimethoxy and fluorophenyl groups, which are crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzodiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth across various cancer cell lines. A study reported an IC50_{50} value of approximately 6.26 μM against HCC827 cells in 2D assays, indicating potent cytotoxicity .

Cell Line IC50_{50} (μM) Assay Type
HCC8276.262D
NCI-H3586.482D
HCC82720.463D
NCI-H35816.003D

This disparity between 2D and 3D assay results suggests that the compound's efficacy may vary depending on the cellular environment, highlighting the complexity of tumor microenvironments in drug testing .

Antimicrobial Activity

In addition to antitumor effects, certain derivatives of benzodiazole have exhibited antimicrobial properties. Compounds with similar structures have been shown to possess activity against various bacterial strains, making them potential candidates for antibiotic development . The mechanism of action often involves DNA binding and disruption of bacterial replication processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzodiazole scaffold significantly influence biological activity. The presence of electron-donating groups (like methoxy) enhances the compound's interaction with biological targets, while halogen substitutions (like fluorine) can improve selectivity and potency against specific receptors or enzymes .

Case Studies

Case Study 1: Antitumor Efficacy
A study investigating a series of benzodiazole derivatives found that those with dimethoxy substitutions displayed enhanced antitumor activity compared to their unsubstituted counterparts. The study highlighted the role of substituents in modulating pharmacokinetic properties and bioavailability .

Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing and testing various benzodiazole derivatives against resistant bacterial strains. Results indicated that specific modifications led to compounds with lower minimum inhibitory concentrations (MICs), suggesting improved efficacy against pathogens .

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